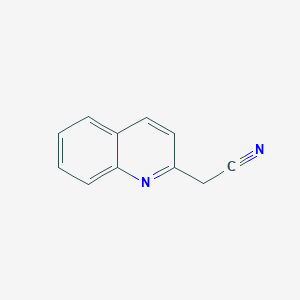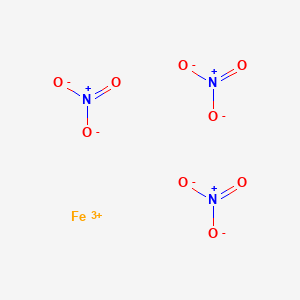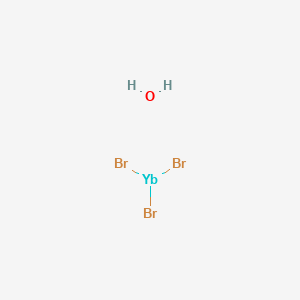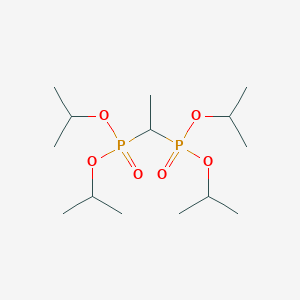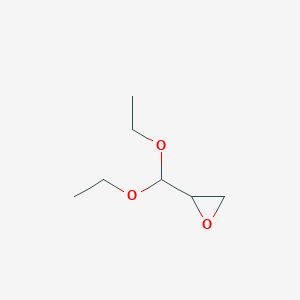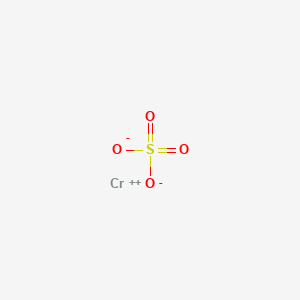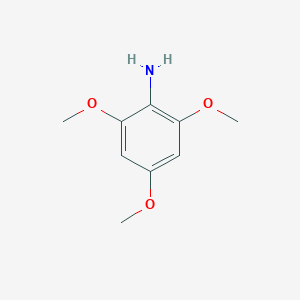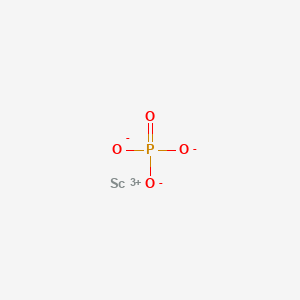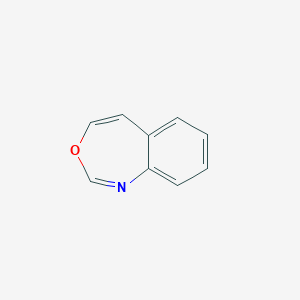
3,1-Benzoxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,1-Benzoxazepine is a heterocyclic organic compound that has been widely used in scientific research. It is a bicyclic compound that contains a benzene ring fused to an oxazepine ring. The compound has a variety of applications in the field of medicinal chemistry, including as a potential drug candidate for several diseases.
作用机制
The mechanism of action of 3,1-Benzoxazepine is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been reported to interact with several biological targets, including G protein-coupled receptors, ion channels, and enzymes. The exact mechanism of action may vary depending on the specific target and the cellular context.
生化和生理效应
3,1-Benzoxazepine has been reported to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, 3,1-Benzoxazepine has been reported to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 3,1-Benzoxazepine is its versatility in scientific research. The compound has a wide range of potential applications and can be used in various assays and experiments. In addition, the synthesis of 3,1-Benzoxazepine is relatively straightforward and can be performed using common laboratory techniques.
One of the limitations of 3,1-Benzoxazepine is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. In addition, the compound may have off-target effects on biological systems, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 3,1-Benzoxazepine. One potential area of research is the development of new synthetic methods for the compound. This could include the development of more efficient and environmentally friendly methods for the synthesis of 3,1-Benzoxazepine.
Another area of research is the investigation of the compound's potential therapeutic applications. This could include the development of new drug candidates based on the structure of 3,1-Benzoxazepine, as well as the investigation of the compound's potential for the treatment of neurological disorders and other diseases.
Finally, there is a need for further research into the mechanism of action of 3,1-Benzoxazepine. This could involve the identification of new biological targets for the compound, as well as the investigation of the compound's interactions with existing targets. This research could help to shed light on the potential therapeutic applications of 3,1-Benzoxazepine and could lead to the development of new treatments for a variety of diseases.
合成方法
The synthesis of 3,1-Benzoxazepine can be achieved through various methods, including the reaction of 2-aminophenol with α-bromo ketones, the reaction of 2-aminophenol with α-haloesters, and the reaction of α-bromoketones with N-alkylated 2-aminophenols. The most commonly used method is the reaction of 2-aminophenol with α-bromo ketones in the presence of a base such as potassium carbonate or sodium hydride. This method has been reported to have a high yield and is relatively easy to perform.
科学研究应用
3,1-Benzoxazepine has been extensively studied for its potential therapeutic applications. It has been reported to have a variety of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has been investigated as a potential drug candidate for several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3,1-Benzoxazepine has been used as a molecular probe to study the function of various biological targets, including G protein-coupled receptors and ion channels.
属性
CAS 编号 |
15123-59-8 |
|---|---|
产品名称 |
3,1-Benzoxazepine |
分子式 |
C9H7NO |
分子量 |
145.16 g/mol |
IUPAC 名称 |
3,1-benzoxazepine |
InChI |
InChI=1S/C9H7NO/c1-2-4-9-8(3-1)5-6-11-7-10-9/h1-7H |
InChI 键 |
CUNVBWNVIDBXCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=COC=N2 |
规范 SMILES |
C1=CC=C2C(=C1)C=COC=N2 |
同义词 |
3,1-Benzoxazepine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




